Uridine 5'-monophosphate disodium salt
CAS No.: 7545-48-4
Cat. No.: VC13345205
Molecular Formula: C9H11N2Na2O9P
Molecular Weight: 368.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7545-48-4 |
---|---|
Molecular Formula | C9H11N2Na2O9P |
Molecular Weight | 368.14 g/mol |
IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Standard InChI | InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
Standard InChI Key | KURVIXMFFSNONZ-WFIJOQBCSA-L |
Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Introduction
Chemical and Physical Properties of Uridine 5′-Monophosphate Disodium Salt
UMP-Na₂ (C₉H₁₁N₂Na₂O₉P) is the disodium salt form of uridine 5′-monophosphate, characterized by a molecular weight of 368.15 g/mol . Its crystalline structure and solubility profile make it suitable for laboratory and industrial applications:
The compound’s stability is pH-dependent, with optimal solubility achieved in neutral aqueous solutions . Its ultraviolet absorption spectrum shows a λₘₐₓ of 262 nm (pH 7), critical for HPLC quantification .
Biosynthesis and Metabolic Pathways
UMP-Na₂ is synthesized via the decarboxylation of orotidine 5′-monophosphate (OMP) catalyzed by UMP synthase . This reaction accelerates the decarboxylation rate by 10¹⁷-fold compared to the uncatalyzed process . Key metabolic roles include:
-
RNA Synthesis: As a RNA monomer, UMP-Na₂ contributes to transcriptional fidelity .
-
Phospholipid Precursor: UMP-derived cytidine triphosphate (CTP) fuels phosphatidylcholine synthesis, essential for neuronal membrane integrity .
-
Neurotransmitter Regulation: Uridine, liberated from UMP-Na₂, enhances dopamine release in striatal neurons by 341% in aged rats (vs. 283% in controls) .
Deficiencies in UMP synthase lead to orotic aciduria, a rare metabolic disorder characterized by urinary orotic acid excretion and developmental delays .
Pharmacological Effects and Mechanisms
Cognitive Enhancement and Neuroprotection
-
Maze Performance: Gerbils fed UMP-Na₂ + choline + DHA showed 40–50% improvement in spatial memory tasks .
-
Neurite Outgrowth: UMP-Na₂ increases neurofilament-70 and neurofilament-M proteins by 182% and 221%, respectively, in rodent models .
-
Dopaminergic Modulation: Potassium-evoked dopamine release increased by 20.5% in UMP-treated aged rats (p < 0.05) .
Metabolic Regulation
-
Food Intake: Oral UMP-Na₂ (0.5 g) elevates serum uridine levels by 4.95 μM, correlating with a 15% increase in caloric intake (p < 0.001) . Supraphysiological doses (>8.5 μM) paradoxically suppress hunger via negative feedback .
-
Insulin Sensitivity: Chronic UMP-Na₂ administration induces insulin resistance in murine models, highlighting dose-dependent effects .
Membrane Phospholipid Synthesis
UMP-Na₂ elevates CDP-choline levels by 45% in gerbil brains within 15 minutes, facilitating phosphatidylcholine production . This mechanism underlies its neurorestorative potential in Alzheimer’s disease, where it reduces β-amyloid plaque burden by 30–40% in transgenic mice .
Industrial and Research Applications
Pharmaceutical Formulations
-
Infant Nutrition: UMP-Na₂ is added to formula milk to mimic breast milk’s nucleotide profile, supporting neonatal neurodevelopment .
-
Nootropic Supplements: Combined with choline and omega-3 fatty acids, it improves memory consolidation in mild cognitive impairment .
Laboratory Use
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume